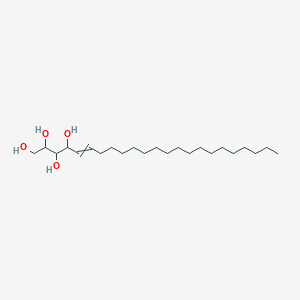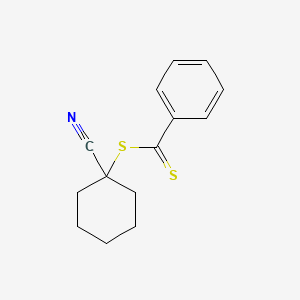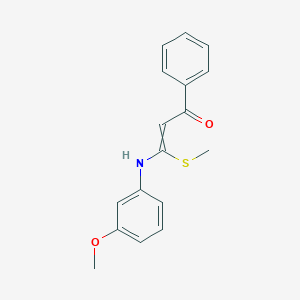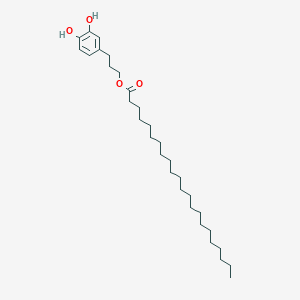
3-(3,4-Dihydroxyphenyl)propyl docosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dihydroxyphenyl)propyl docosanoate is a chemical compound with the molecular formula C31H54O4. It is known for its unique structure, which includes a long docosanoate chain attached to a 3-(3,4-dihydroxyphenyl)propyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dihydroxyphenyl)propyl docosanoate typically involves the esterification of 3-(3,4-dihydroxyphenyl)propionic acid with docosanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated purification systems. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dihydroxyphenyl)propyl docosanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents such as acyl chlorides or alkyl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Acyl chlorides, alkyl halides; often in the presence of a base like pyridine or triethylamine
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and diols.
Substitution: Esters, ethers, and other substituted derivatives
Scientific Research Applications
3-(3,4-Dihydroxyphenyl)propyl docosanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential antioxidant properties and interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of cosmetics, pharmaceuticals, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-(3,4-Dihydroxyphenyl)propyl docosanoate involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in redox reactions, potentially modulating oxidative stress and inflammation. Additionally, it may interact with enzymes and receptors involved in cellular signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxyphenylpropionic acid: A related compound with similar antioxidant properties.
3,4-Dihydroxyphenylacetic acid: Another phenolic compound with potential therapeutic applications.
3,4-Dihydroxycinnamic acid: Known for its anti-inflammatory and anticancer activities
Uniqueness
3-(3,4-Dihydroxyphenyl)propyl docosanoate is unique due to its long docosanoate chain, which imparts distinct physicochemical properties. This structural feature may enhance its solubility, stability, and bioavailability compared to other similar compounds .
Properties
CAS No. |
499794-91-1 |
|---|---|
Molecular Formula |
C31H54O4 |
Molecular Weight |
490.8 g/mol |
IUPAC Name |
3-(3,4-dihydroxyphenyl)propyl docosanoate |
InChI |
InChI=1S/C31H54O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-31(34)35-26-21-22-28-24-25-29(32)30(33)27-28/h24-25,27,32-33H,2-23,26H2,1H3 |
InChI Key |
JUBKAZUZHWBJRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCCCC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-{[2-Methyl-2-(nitrososulfanyl)propyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B14237354.png)
![Thiourea, N-[2-(methylthio)phenyl]-N'-2-pyridinyl-](/img/structure/B14237361.png)

![2,5-Bis[2-(ethenyloxy)ethoxy]benzaldehyde](/img/structure/B14237369.png)
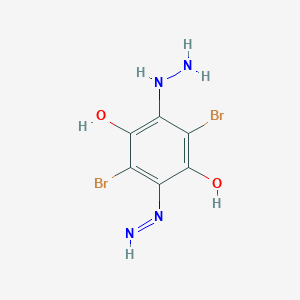
![N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14237373.png)

![2-[2-(6-Amino-9H-purin-9-yl)-1-bromoethylidene]propane-1,3-diol](/img/structure/B14237378.png)
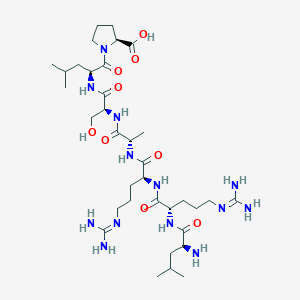
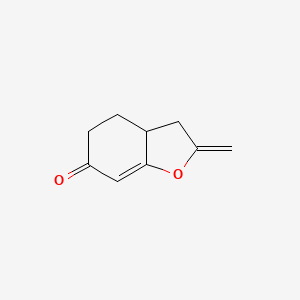
![2-Hydroxy-5-[(4-hydroxyphenyl)sulfanyl]benzaldehyde](/img/structure/B14237396.png)
